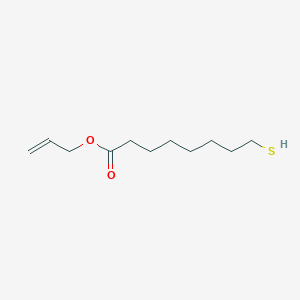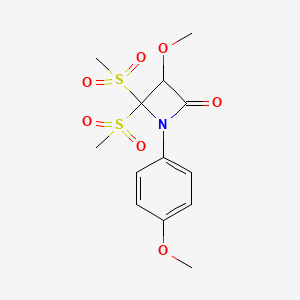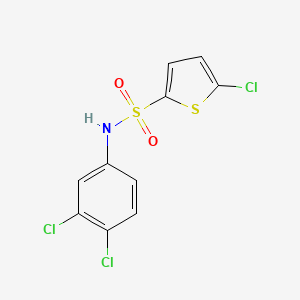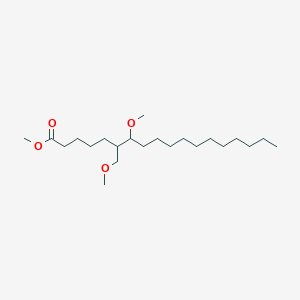![molecular formula C21H22N4O B12579090 Methanone, [3-(4-ethyl-1-piperazinyl)-2-quinoxalinyl]phenyl- CAS No. 185379-75-3](/img/structure/B12579090.png)
Methanone, [3-(4-ethyl-1-piperazinyl)-2-quinoxalinyl]phenyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methanone, [3-(4-ethyl-1-piperazinyl)-2-quinoxalinyl]phenyl- is a complex organic compound that belongs to the class of quinoxaline derivatives Quinoxalines are heterocyclic compounds containing a benzene ring fused to a pyrazine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methanone, [3-(4-ethyl-1-piperazinyl)-2-quinoxalinyl]phenyl- typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinoxaline Core: The quinoxaline core can be synthesized by the condensation of o-phenylenediamine with a diketone, such as glyoxal.
Introduction of the Piperazine Moiety: The piperazine ring is introduced through nucleophilic substitution reactions. For instance, 4-ethylpiperazine can be reacted with a suitable quinoxaline derivative under basic conditions.
Formation of the Methanone Linkage: The final step involves the formation of the methanone linkage, which can be achieved through Friedel-Crafts acylation using an appropriate acyl chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reactions are typically carried out in batch reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity. Solvent extraction, crystallization, and chromatography are commonly used for purification.
化学反応の分析
Types of Reactions
Methanone, [3-(4-ethyl-1-piperazinyl)-2-quinoxalinyl]phenyl- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially on the quinoxaline ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products
Oxidation: Oxidized quinoxaline derivatives.
Reduction: Reduced piperazine derivatives.
Substitution: Halogenated quinoxaline derivatives.
科学的研究の応用
Methanone, [3-(4-ethyl-1-piperazinyl)-2-quinoxalinyl]phenyl- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a bioactive compound with antibacterial and antiviral properties.
Medicine: Investigated for its potential use in developing new pharmaceuticals, particularly as antipsychotic and antimicrobial agents.
Industry: Utilized in the development of new materials with specific chemical properties.
作用機序
The mechanism of action of Methanone, [3-(4-ethyl-1-piperazinyl)-2-quinoxalinyl]phenyl- involves its interaction with various molecular targets. The compound can act as an antagonist or inhibitor of specific enzymes or receptors. For example, it may inhibit bacterial enzymes, leading to antibacterial effects. The exact pathways and molecular targets can vary depending on the specific application and the biological system involved.
類似化合物との比較
Similar Compounds
- Methanone, [3-(4-methyl-1-piperazinyl)-2-quinoxalinyl]phenyl-
- Methanone, [3-(4-ethyl-1-piperazinyl)-2-benzofuranyl]phenyl-
Uniqueness
Methanone, [3-(4-ethyl-1-piperazinyl)-2-quinoxalinyl]phenyl- is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its combination of a quinoxaline core with a piperazine moiety makes it particularly interesting for medicinal chemistry applications, offering potential advantages over similar compounds in terms of efficacy and selectivity.
特性
CAS番号 |
185379-75-3 |
|---|---|
分子式 |
C21H22N4O |
分子量 |
346.4 g/mol |
IUPAC名 |
[3-(4-ethylpiperazin-1-yl)quinoxalin-2-yl]-phenylmethanone |
InChI |
InChI=1S/C21H22N4O/c1-2-24-12-14-25(15-13-24)21-19(20(26)16-8-4-3-5-9-16)22-17-10-6-7-11-18(17)23-21/h3-11H,2,12-15H2,1H3 |
InChIキー |
AKHPLZSXOVVNMP-UHFFFAOYSA-N |
正規SMILES |
CCN1CCN(CC1)C2=NC3=CC=CC=C3N=C2C(=O)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(1R,4R,5S)-4-Fluoro-1,8,8-trimethyl-3-oxabicyclo[3.2.1]octan-2-one](/img/structure/B12579008.png)
![(3S)-3-[(Benzyloxy)methyl]-1,4-dioxane-2,5-dione](/img/structure/B12579009.png)

![1H-Pyrrolo[2,3-b]pyridine-3,5-dicarboxylic acid, 1-ethyl-](/img/structure/B12579020.png)

![2,4-Di-tert-butyl-6-({[(pyridin-2-yl)methyl]amino}methyl)phenol](/img/structure/B12579026.png)



![Benzene, 1-methoxy-4-[[[(1R)-1-methyl-3-butynyl]oxy]methyl]-](/img/structure/B12579076.png)

![Bicyclo[10.3.1]hexadeca-1(16),12,14-trien-16-ol, 14-methoxy-](/img/structure/B12579081.png)

![2-Cyanoethyl bicyclo[2.2.1]hept-5-ene-2-carboxylate](/img/structure/B12579086.png)
